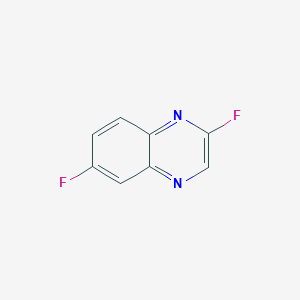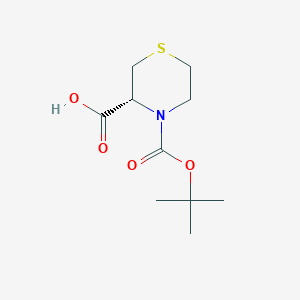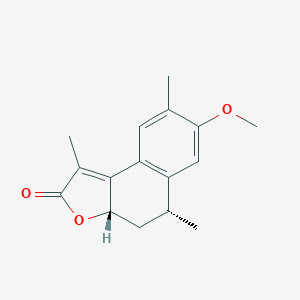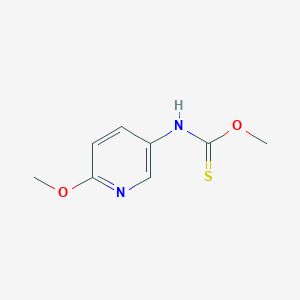
O-methyl (6-methoxypyridin-3-yl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-methyl (6-methoxypyridin-3-yl)carbamothioate, also known as OMPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMPCT is a carbamate derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate is in the field of pesticide development. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have potent insecticidal activity against various pests, including aphids, spider mites, and whiteflies. The compound has also been found to have fungicidal activity against various plant pathogens.
In addition to its applications in pesticide development, O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been studied for its potential applications in the field of medicine. The compound has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been found to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus.
Mecanismo De Acción
The mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit acetylcholinesterase, an enzyme that is essential for nerve impulse transmission in insects. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit the activity of specific kinases, which are enzymes that play a critical role in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have various biochemical and physiological effects. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to cause paralysis and death in insects by inhibiting nerve impulse transmission. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its high potency and specificity. The compound has been found to have potent activity against various pests and pathogens, making it an ideal candidate for pesticide and drug development. However, one of the limitations of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its potential toxicity. The compound has been found to have toxic effects on non-target organisms, including humans, and therefore requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on O-methyl (6-methoxypyridin-3-yl)carbamothioate. One of the primary directions is to further investigate the mechanism of action of the compound. Understanding the specific enzymes and receptors that O-methyl (6-methoxypyridin-3-yl)carbamothioate targets could lead to the development of more potent and specific pesticides and drugs.
Another direction for research is to investigate the potential applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate in the field of nanotechnology. The compound has been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications, including drug delivery and imaging.
Conclusion
In conclusion, O-methyl (6-methoxypyridin-3-yl)carbamothioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in pesticide development and medicine. The compound has also been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications. Further research is needed to fully understand the mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate and to explore its potential applications in various fields.
Métodos De Síntesis
O-methyl (6-methoxypyridin-3-yl)carbamothioate is synthesized through a specific method using a reaction between 6-methoxypyridin-3-amine and thiophosgene. The reaction yields O-methyl (6-methoxypyridin-3-yl)carbamothioate as a white crystalline solid with a melting point of 165-167°C. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Propiedades
Número CAS |
120098-49-9 |
|---|---|
Nombre del producto |
O-methyl (6-methoxypyridin-3-yl)carbamothioate |
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
O-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-11-7-4-3-6(5-9-7)10-8(13)12-2/h3-5H,1-2H3,(H,10,13) |
Clave InChI |
MQZNLKZPDHYMNU-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
SMILES canónico |
COC1=NC=C(C=C1)NC(=S)OC |
Sinónimos |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, O-methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



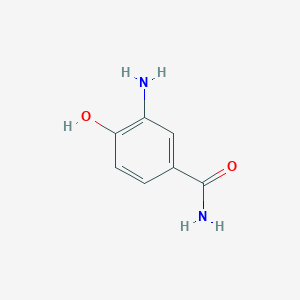
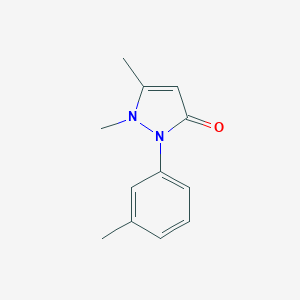
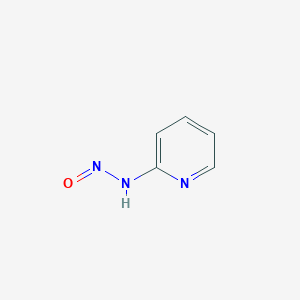


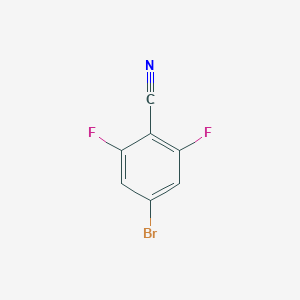
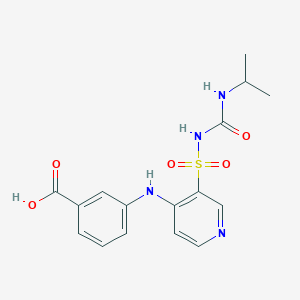

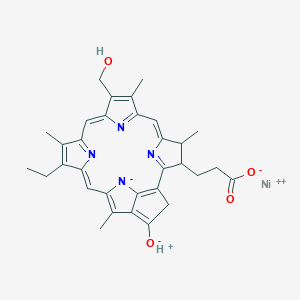
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

